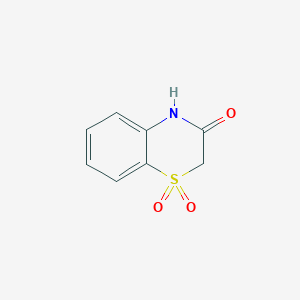

2H-1,4-Benzothiazin-3(4H)-one 1,1-dioxide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

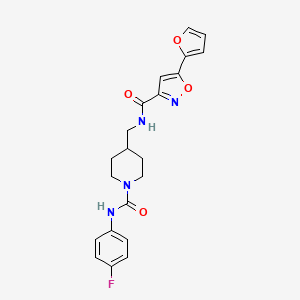

2H-1,4-Benzothiazin-3(4H)-one 1,1-dioxide is a chemical compound that belongs to the class of benzothiazines. These compounds are characterized by a benzene ring fused to a thiazine ring, which contains sulfur and nitrogen atoms. The 1,1-dioxide refers to the presence of two oxygen atoms attached to the sulfur atom, indicating that the compound is a sulfone. Benzothiazines, including their 1,1-dioxide derivatives, are of significant interest due to their pharmacological properties and potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of benzothiazine 1,1-dioxides can be achieved through various methods. For instance, 4H-benzo[b][1,4]thiazine 1,1-dioxides can be synthesized via ring contraction of dihydrobenzo[f][1,2,5]thiadiazepine 1,1-dioxides, which are accessible from commercially available building blocks such as Fmoc-protected amino acids, 2-nitrobenzenesulfonyl chlorides, and bromo ketones . Another approach involves the aminolysis of carboxylic esters to produce 4-hydroxy-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxides . Additionally, solid-phase synthesis methods have been developed for 1,2,4-benzothiadiazin-3-one 1,1-dioxides, which are known for their bioactivities .

Molecular Structure Analysis

The molecular structure of benzothiazine 1,1-dioxides is characterized by the presence of a benzothiazine core with a sulfone group. The core structure can be modified to produce various derivatives with different substituents, which can significantly alter the compound's properties and biological activities. For example, the introduction of a hydroxy group and carboxamide functionality results in hydroxy-2H-benzothiazine-3-carboxamide 1,1-dioxides .

Chemical Reactions Analysis

Benzothiazine 1,1-dioxides can undergo a range of chemical reactions, leading to the formation of diverse biologically active compounds. Palladium-catalyzed denitrogenation reactions of benzotriazinones incorporating isocyanides can yield imino derivatives . Formylation reactions can be employed to synthesize novel benzothiazine derivatives . Additionally, N-alkylation and ring expansion reactions have been used to create biologically active 4-hydroxy-N'-(benzylidene)-2H-benzo[e][1,2]thiazine-3-carbohydrazide 1,1-dioxides .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazine 1,1-dioxides are influenced by their molecular structure. These properties include solubility, melting point, and stability, which are important for their potential applications. The presence of the sulfone group increases the polarity of the molecule, which can affect its solubility in various solvents. The introduction of different substituents can also impact the compound's reactivity and interaction with biological targets. Some benzothiazine 1,1-dioxides have been evaluated for their antibacterial and radical scavenging activities, indicating their potential as therapeutic agents .

Wissenschaftliche Forschungsanwendungen

Energetics and Structural Analysis

- Energetics Study : A combined experimental and computational study of 1,4-benzothiazin-3(4H)-one and its related compounds focused on their energetics. The study measured the standard massic energy of combustion and standard molar enthalpy of formation. Computational calculations were also performed, providing insights into the correlation between the structure and energetics of these compounds (Miranda et al., 2011).

Chemical Synthesis and Derivatives

- Formylation of Benzothiazine Derivatives : A protocol was developed for the formylation of 1,4-benzothiazin-3(4H)-one 1,1-dioxide, leading to the synthesis of novel benzothiazine derivatives (Popov et al., 2013).

- Synthesis of Acetoxy Derivatives : The acetylation and acetoxylation processes of 4-hydroxy-1,4-benzothiazin-3(4H)-ones were investigated, revealing different reaction pathways and products depending on the chemicals used (Coutts & Pound, 1971).

- Ring Contraction Synthesis : An efficient synthesis of benzothiazine 1,1-dioxides was reported, involving ring contraction under mild conditions. This method provided access to pharmacologically relevant derivatives (Fülöpová et al., 2015).

- Multicomponent Synthesis of Pyrans : A study on the synthesis of 2-amino-3-R-4-aryl-6-ethyl-4,6-dihydropyrano derivatives from 1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide demonstrated the potential for creating a variety of derivatives (Lega et al., 2016).

Structural and Molecular Studies

- Structural Analysis : A study on the synthesis and structure of a benzothiazine variant, (2Z)-2-(nitromethylene)-2H-1,4-benzothiazin-3(4H)-one, provided insights into its planar and highly conjugated molecular structure (Berestovitskaya et al., 2006).

- Synthesis of Derivatives : Research on the synthesis of 4H-1,4-benzothiazine-1,1-dioxide derivatives through a sequence of reactions revealed efficient methods for obtaining these compounds (Montis et al., 2008).

Safety and Hazards

Wirkmechanismus

In recent years, benzothiazines have been of enormous interest to synthetic chemists . An enantioselective synthesis of such benzothiazines has been developed by Harmata and Hong who have formulated transformations of these compounds designed to target chiral, non-racemic building blocks as well as natural products .

Eigenschaften

IUPAC Name |

1,1-dioxo-4H-1λ6,4-benzothiazin-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO3S/c10-8-5-13(11,12)7-4-2-1-3-6(7)9-8/h1-4H,5H2,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIWUEDSIYPTYEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=CC=CC=C2S1(=O)=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>29.6 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49666636 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 4-[(E)-(2-mercapto-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]benzoate](/img/structure/B2510687.png)

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one](/img/structure/B2510690.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(2-oxo-2H-chromen-6-yl)propanamide](/img/structure/B2510693.png)

![N-cyclopropyl-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2510694.png)

![3-[4-(Trifluoromethyl)phenyl]piperazin-2-one](/img/structure/B2510697.png)

![4-allyl-3-[(3-methylbenzyl)sulfanyl]-5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-4H-1,2,4-triazole](/img/structure/B2510699.png)

![(30E,34E)-2,6,10,14,18,22,26,30,34-nonamethyl-36-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexatriaconta-2,30,34-triene-6,10,14,18,22,26-hexol](/img/structure/B2510701.png)

![[1-(aminomethyl)-2,3-dihydro-1H-inden-1-yl]methanol](/img/structure/B2510704.png)